![molecular formula C14H9BrN2 B10836773 7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole](/img/structure/B10836773.png)
7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole typically involves the following steps:
Formation of the Pyrrolo[2,3-a]carbazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-a]carbazole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the pyrrolo[2,3-a]carbazole core, which can have different functional groups and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is used to study the role of serine/threonine-protein kinase pim-3 in cellular processes. It serves as a tool to investigate the signaling pathways and molecular mechanisms regulated by this kinase .
Medicine
In medicine, this compound has potential therapeutic applications as an inhibitor of serine/threonine-protein kinase pim-3. It is being explored for its potential to treat various diseases, including cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science .
Wirkmechanismus
The compound exerts its effects by inhibiting the activity of serine/threonine-protein kinase pim-3. This kinase is involved in the regulation of cell growth, survival, and proliferation. By inhibiting this kinase, the compound can modulate various cellular processes and pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(2,4-Difluorophenyl)-1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde
- 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde
- Pyrazol-4-yl-heterocyclyl-carboxamide compounds
Uniqueness
7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole is unique due to its specific bromination at the 7th position, which imparts distinct chemical and biological properties. This modification enhances its potency as an inhibitor of serine/threonine-protein kinase pim-3, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C14H9BrN2 |
---|---|
Molekulargewicht |
285.14 g/mol |
IUPAC-Name |
7-bromo-1,10-dihydropyrrolo[2,3-a]carbazole |
InChI |
InChI=1S/C14H9BrN2/c15-9-2-4-12-11(7-9)10-3-1-8-5-6-16-13(8)14(10)17-12/h1-7,16-17H |
InChI-Schlüssel |
JRPUZUBQJFQSQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C1C=CN3)NC4=C2C=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.